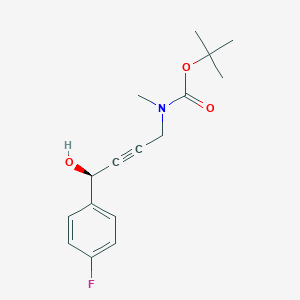

tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate can then be further reacted to form the desired carbamate. Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate undergoes several types of chemical reactions:

Oxidation: It can be oxidized using reagents such as KMnO4 or OsO4.

Reduction: Reduction can be achieved using agents like NaBH4 or LiAlH4.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include bases like LDA, NEt3, and t-BuOK, as well as electrophiles such as RCOCl and RCHO . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly as a neuroprotective agent. Its structure allows it to interact with various biological targets, which can be leveraged in drug development.

Neuroprotection

Research indicates that tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate may protect neurons from damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease.

| Study Type | Findings |

|---|---|

| In Vitro | Improved cell viability in neuronal cultures exposed to amyloid-beta. |

| In Vivo | Reduced oxidative stress in animal models of Alzheimer's disease. |

Drug Development

Due to its biological activity, this compound is being explored as a lead candidate for developing new treatments for neurodegenerative disorders.

Case Study 1: Neuroprotective Effects

In a study conducted on cultured astrocytes, the compound demonstrated a significant increase in cell viability when exposed to neurotoxic agents compared to controls. This suggests its potential role in mitigating neuronal damage.

Case Study 2: Cognitive Improvement

In a rat model of Alzheimer's disease induced by scopolamine, the compound was evaluated for its effects on cognitive function and oxidative stress levels. While it showed promise in reducing oxidative markers, the cognitive improvements were not statistically significant compared to established treatments.

Mechanism of Action

The mechanism of action of tert-butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate involves its interaction with molecular targets through its carbamate group. This group can form stable complexes with proteins and other biomolecules, influencing their function and stability . The pathways involved often include the formation of carbamate intermediates and their subsequent reactions with various biological molecules .

Comparison with Similar Compounds

tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate can be compared with other similar compounds such as tert-butyl carbamate and tert-butyl methyl(3-piperidinylmethyl)carbamate hydrochloride . Its uniqueness lies in its specific structural features, such as the presence of the fluorophenyl and hydroxybut-2-yn-1-yl groups, which confer distinct reactivity and applications .

Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Biological Activity

tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl moiety, and a hydroxybutyne functional group. Its chemical formula is C_{14}H_{18FNO_3 and it belongs to the class of carbamates.

Research indicates that this compound may exert its biological effects through several mechanisms:

- FGFR Inhibition : The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. FGFR inhibitors are particularly relevant for treating tumors that have developed resistance to other therapies .

- Neuroprotective Effects : Studies suggest that compounds similar to this one can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. This protective effect is attributed to the reduction of inflammatory cytokines such as TNF-α .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cancer Treatment

In a preclinical study, the compound was tested on various cancer cell lines that had developed resistance to standard FGFR inhibitors. Results demonstrated that this compound effectively reduced cell proliferation and induced apoptosis in resistant tumor cells, suggesting its potential as an effective treatment option for resistant cancers.

Case Study 2: Alzheimer's Disease Model

In an animal model of Alzheimer's disease, administration of the compound resulted in reduced levels of Aβ aggregates and improved cognitive function compared to untreated controls. The study highlighted the compound's ability to modulate neuroinflammation and protect neuronal integrity.

Properties

Molecular Formula |

C16H20FNO3 |

|---|---|

Molecular Weight |

293.33 g/mol |

IUPAC Name |

tert-butyl N-[(4R)-4-(4-fluorophenyl)-4-hydroxybut-2-ynyl]-N-methylcarbamate |

InChI |

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,11H2,1-4H3/t14-/m0/s1 |

InChI Key |

HEQDQFCTQZVKRG-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CC#C[C@@H](C1=CC=C(C=C1)F)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC#CC(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.